Interferon Induction Kinetics: Tilorone vs. Poly(I:C) vs. U-25,166
In a direct head-to-head comparison, tilorone HCl, polyinosinic-polycytidylic acid [poly(I:C)], and U-25,166 all induced high levels of serum interferon in mice [1]. However, hyporeactivity (reduced interferon response after repeated dosing) developed more rapidly to tilorone HCl than to U-25,166 or poly(I:C) [1]. During active Semliki Forest or encephalomyocarditis virus infection, mice exhibited a suppressed interferon response to tilorone HCl by day 2 of infection, whereas responsiveness to poly(I:C) or U-25,166 persisted until day 4 [1]. In vitro, tilorone failed to induce detectable interferon in murine cell cultures, while poly(I:C) induced interferon in a variety of murine cells and U-25,166 was active in thymus and spleen organ cultures [1].
| Evidence Dimension | Hyporeactivity onset after repeated daily dosing |
|---|---|
| Target Compound Data | Hyporeactivity develops more rapidly; virus-infected mice show suppressed IFN response to tilorone by day 2 |
| Comparator Or Baseline | U-25,166 and poly(I:C) — hyporeactivity develops more slowly; virus-infected mice remain responsive until day 4 |
| Quantified Difference | At least 2-day differential window of sustained responsiveness post-infection |
| Conditions | Mouse in vivo model; Semliki Forest virus or encephalomyocarditis virus infection; serum interferon measurement |
Why This Matters
This differential hyporeactivity profile dictates that tilorone is best suited for acute, short-course interferon induction applications rather than chronic repeated dosing, directly impacting experimental design and therapeutic regimen selection.
- [1] Stringfellow DA. Comparation Interferon-Inducing and Antiviral Properties of 2-Amino-5-Bromo-6-Methyl-4-Pyrimidinol (U-25,166), Tilorone Hydrochloride, and Polyinosinic-Polycytidylic Acid. Antimicrobial Agents and Chemotherapy. 1977;11(6):984–992. View Source
